4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate
Overview
Description
4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate is a chemical compound with the molecular formula C20H28N2O5 and a molecular weight of 376.45 g/mol It is characterized by the presence of a nitrobenzyl group, a methylcyclohexyl group, and a valinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate typically involves the reaction of 4-nitrobenzyl chloride with N-[(4-methylcyclohexyl)carbonyl]valine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors in biological systems. The methylcyclohexyl group provides hydrophobic interactions, while the valinate moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]glycinate
- 4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]alaninate
- 4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]leucinate
Uniqueness
4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate is unique due to the presence of the valinate moiety, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-13(2)18(21-19(23)16-8-4-14(3)5-9-16)20(24)27-12-15-6-10-17(11-7-15)22(25)26/h6-7,10-11,13-14,16,18H,4-5,8-9,12H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQVGDFAAHVBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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